4-Methoxyphenyl 4-benzamidobenzoate
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Overview
Description
4-Methoxyphenyl 4-benzamidobenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a methoxy group attached to a phenyl ring and a benzamido group attached to a benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxyphenyl 4-benzamidobenzoate typically involves the esterification of 4-methoxybenzoic acid with 4-aminobenzoic acid, followed by the formation of the amide bond. The reaction conditions often include the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification and amide formation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Methoxyphenyl 4-benzamidobenzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the ester and amide moieties can be reduced to alcohols and amines, respectively.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of 4-hydroxyphenyl 4-benzamidobenzoate.
Reduction: Formation of 4-methoxyphenyl 4-aminobenzoate.
Substitution: Formation of brominated or nitrated derivatives of the compound.
Scientific Research Applications
4-Methoxyphenyl 4-benzamidobenzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methoxyphenyl 4-benzamidobenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling .
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxyphenyl 4-aminobenzoate
- 4-Hydroxyphenyl 4-benzamidobenzoate
- 4-Methoxyphenyl 4-nitrobenzoate
Uniqueness
4-Methoxyphenyl 4-benzamidobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
88340-48-1 |
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Molecular Formula |
C21H17NO4 |
Molecular Weight |
347.4 g/mol |
IUPAC Name |
(4-methoxyphenyl) 4-benzamidobenzoate |
InChI |
InChI=1S/C21H17NO4/c1-25-18-11-13-19(14-12-18)26-21(24)16-7-9-17(10-8-16)22-20(23)15-5-3-2-4-6-15/h2-14H,1H3,(H,22,23) |
InChI Key |
UEDGSCVTSNTIMX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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